![molecular formula C19H17N7OS B2427435 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 2034582-99-3](/img/structure/B2427435.png)
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide
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Overview
Description
Scientific Research Applications
Aurora Kinase Inhibitors
Aurora kinases play a crucial role in cell division and are implicated in cancer progression. The compound’s chemical structure suggests that it could act as an Aurora kinase inhibitor, disrupting mitosis and potentially serving as a therapeutic agent against cancer .
Photodynamic Therapy (PDT)
Certain imidazole derivatives have been used in PDT—a cancer treatment that involves light activation of photosensitizers. The compound’s photochemical properties may make it suitable for PDT applications, selectively destroying cancer cells when exposed to light.
These applications highlight the versatility and promise of this compound in various scientific contexts. Further research and clinical trials will provide deeper insights into its efficacy and safety. 🌟
Safety and Hazards
properties
IUPAC Name |
1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7OS/c1-12-3-2-4-14-17(12)23-19(28-14)24-18(27)13-8-26(9-13)16-7-15(21-10-22-16)25-6-5-20-11-25/h2-7,10-11,13H,8-9H2,1H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHQNAYWGNMGJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide |
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